3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C27H27NO5S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Homoleptic and Heteroleptic Yttrium Complexes Formation
Yttrium complexes involving ligands similar to the structure of the compound have been studied for their potential in initiating the polymerization of ε-caprolactone. These complexes demonstrate selective formation when interacting with tridentate 2,5-bis(N-aryliminomethyl)pyrroles, influencing the polymerization process. The study suggests that the bulkiness of the ligand can control the number of pyrrolyl ligands introduced to an yttrium atom, affecting the resulting polymer structures (Matsuo, Mashima, & Tani, 2001).
Enantioselective Synthesis
Ligands with structural similarities to this compound have been utilized in the enantioselective synthesis of 1,4-diols via conjugate addition of lithiated compounds to cinnamoyl derivatives. This process highlights the compound's role in preparing enantiomerically pure intermediates, showcasing its significance in stereoselective synthesis and potentially contributing to the development of new pharmaceuticals (Gaul & Seebach, 2002).
Synthesis and Reactivity
Research into the synthesis and reactivity of 3-hydroxy-3-pyrrolin-2-ones, which share a structural framework with the compound , reveals their potential in creating biologically active substances. The study describes methods to prepare derivatives with various substituents, offering insights into the versatility of these compounds in chemical synthesis for potential therapeutic applications (Gein & Pastukhova, 2020).
Corrosion Inhibition
Pyridine derivatives structurally related to this compound have demonstrated significant potential in corrosion inhibition of mild steel in hydrochloric acid. This application is crucial for extending the lifespan of metal structures and components in industrial settings, where corrosion resistance is essential for maintaining integrity and safety (Ansari, Quraishi, & Singh, 2015).
Properties
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-17(2)19-7-11-21(12-8-19)28-24(20-9-13-22(33-4)14-10-20)26(25(29)27(28)30)34(31,32)23-15-5-18(3)6-16-23/h5-17,24,29H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNSCWBDYSXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.